

Technical Guide: Physicochemical Properties of ((3-Chlorophenyl)sulfonyl)glycine

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Compound of Interest

Compound Name: ((3-Chlorophenyl)sulfonyl)glycine

Cat. No.: B2474629

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **((3-Chlorophenyl)sulfonyl)glycine**. The document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of quantitative data, detailed experimental methodologies for key physicochemical parameters, and a visualization of a potential signaling pathway associated with glycine derivatives. This guide aims to serve as a foundational resource for further research and development involving this compound.

Introduction

((3-Chlorophenyl)sulfonyl)glycine is a derivative of the amino acid glycine, featuring a 3-chlorophenylsulfonyl moiety.^[1] Its chemical structure suggests potential applications in medicinal chemistry and drug discovery, warranting a thorough characterization of its physicochemical properties. These properties are critical in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential biological activity. Understanding these characteristics is a fundamental prerequisite for its evaluation as a potential therapeutic agent.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **((3-Chlorophenyl)sulfonyl)glycine** is presented in the tables below.

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₈ ClNO ₄ S	[1][2][3]
Molecular Weight	249.67 g/mol	[1][2][3]
CAS Number	565198-64-3	[1][2][3]
Appearance	Solid (Predicted)	
Melting Point	142-143 °C	
Boiling Point	Not available	

Table 2: Partition and Dissociation Constants

Property	Value	Source
logP	2.174	
pKa	Not available	

Table 3: Solubility Data

Solvent	Solubility	Source
Water	Not available	
DMSO	May be soluble	
Ethanol	May be soluble	
DMF	May be soluble	

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of **((3-Chlorophenyl)sulfonyl)glycine** are outlined below. These protocols are based on established

analytical techniques.

Melting Point Determination

The melting point of **((3-Chlorophenyl)sulfonyl)glycine** can be determined using the capillary method with a calibrated melting point apparatus.^{[4][5][6][7][8]}

- Apparatus: Digital melting point apparatus, capillary tubes.
- Procedure:
 - A small, finely powdered sample of **((3-Chlorophenyl)sulfonyl)glycine** is packed into a capillary tube to a height of 2-3 mm.^[5]
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
 - The temperature at which the first droplet of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting range.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) can be determined using the shake-flask method, which is considered the gold standard.^{[1][9][10][11]}

- Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.
- Procedure:
 - A known concentration of **((3-Chlorophenyl)sulfonyl)glycine** is dissolved in one of the two pre-saturated phases (n-octanol or water).
 - The second immiscible, pre-saturated phase is added to the separatory funnel.
 - The mixture is shaken until equilibrium is reached (e.g., for 24 hours).

- The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa (Acid Dissociation Constant) Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Apparatus: pH meter, burette, stirrer.
- Procedure:
 - A solution of **((3-Chlorophenyl)sulfonyl)glycine** of known concentration is prepared in water or a suitable co-solvent.
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve (pH vs. volume of titrant) is plotted.
 - The pKa is determined from the pH at the half-equivalence point.

Aqueous Solubility Determination

The aqueous solubility can be determined using the shake-flask method.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

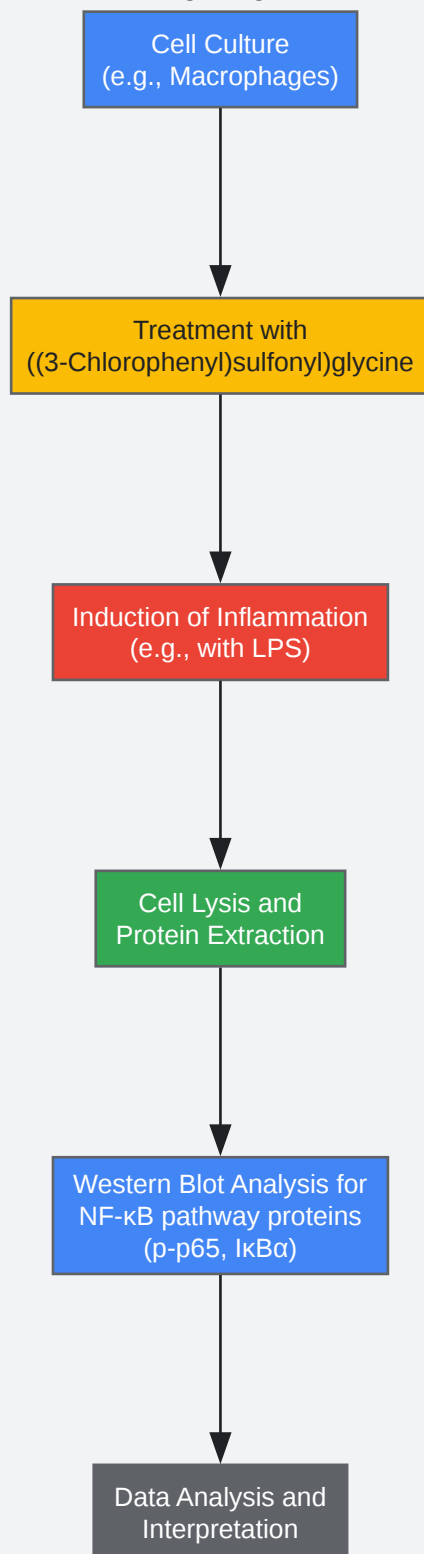
- Apparatus: Vials with screw caps, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of solid **((3-Chlorophenyl)sulfonyl)glycine** is added to a known volume of water in a vial.

- The vial is sealed and agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The suspension is then filtered or centrifuged to separate the undissolved solid.
- The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Potential Signaling Pathway Involvement

While specific signaling pathways for **((3-Chlorophenyl)sulfonyl)glycine** have not been elucidated, its structural similarity to glycine suggests potential interaction with pathways modulated by glycine and its derivatives. Glycine itself is known to have neuroprotective and anti-inflammatory effects and can influence various signaling cascades.

As a glycine derivative, **((3-Chlorophenyl)sulfonyl)glycine** may potentially modulate pathways such as the NF- κ B signaling pathway, which is a key regulator of inflammation. The following diagram illustrates a hypothetical workflow for investigating the effect of the compound on this pathway.

Experimental Workflow: Investigating the Effect on NF- κ B Signaling[Click to download full resolution via product page](#)

Caption: Workflow for studying the effect of the compound on NF- κ B signaling.

Conclusion

This technical guide has summarized the currently available physicochemical data for **((3-Chlorophenyl)sulfonyl)glycine** and provided standardized experimental protocols for their determination. The presented information serves as a crucial starting point for further investigation into the compound's properties and potential as a drug candidate. Future studies should focus on experimentally determining the outstanding physicochemical parameters and exploring its biological activity and specific molecular targets to fully elucidate its therapeutic potential.

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